(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
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Overview
Description
The compound (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone is a complex organic molecule that features a benzothiazole ring, a piperazine ring, and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 2-ethoxybenzothiazole.
Piperazine Derivative Formation: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base such as potassium carbonate.
Coupling with Phenoxyphenyl Methanone: The final step involves coupling the piperazine derivative with 2-phenoxybenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Solvent recovery and recycling, as well as purification steps such as crystallization or chromatography, would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group on the benzothiazole ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound has shown promise in preliminary studies as an anti-inflammatory agent. It inhibits key enzymes involved in the inflammatory process, such as cyclooxygenase (COX).
Medicine
In medicinal chemistry, (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone is being explored for its potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls makes it a candidate for further drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes involved in inflammation and microbial growth. For example, it inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interact with bacterial cell wall synthesis pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone: Similar structure but with a methoxy group instead of an ethoxy group.
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
The ethoxy group in (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone provides unique electronic and steric properties that can influence its biological activity and reactivity compared to its analogs. This makes it a distinct candidate for further research and development in various fields.
Properties
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-2-31-20-12-13-22-24(18-20)33-26(27-22)29-16-14-28(15-17-29)25(30)21-10-6-7-11-23(21)32-19-8-4-3-5-9-19/h3-13,18H,2,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBZVRLTGLRVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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